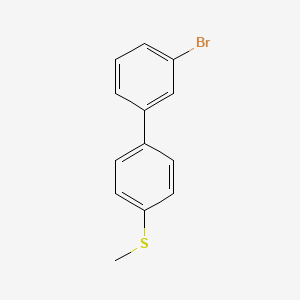

3-Bromo-4'-(methylthio)biphenyl

Description

Overview of Biphenyl (B1667301) Architectures in Advanced Chemical Research

Biphenyls consist of two phenyl rings linked by a single carbon-carbon bond. This fundamental structure allows for rotational freedom, leading to atropisomerism when bulky ortho-substituents are present, a phenomenon that introduces chirality without a stereocenter youtube.com. This unique stereochemical feature is highly valuable in asymmetric catalysis and the design of chiral materials youtube.com.

The biphenyl core is a privileged scaffold found in numerous applications. It forms the basis of many liquid crystals, where the rigid, elongated structure is crucial for forming mesophases . In medicinal chemistry, the biphenyl unit is present in a range of pharmaceuticals, such as the anti-inflammatory drug diflunisal . Furthermore, biphenyls are key building blocks for constructing larger, conjugated systems like polymers and macrocycles used in organic electronics and sensor technology acs.org. The ability to precisely modify the electronic and steric properties of the biphenyl system through substitution makes it an exceptionally versatile platform for advanced chemical research.

Significance of Bromine and Methylthio Functionalization in Organic Synthesis and Materials Science

The introduction of specific functional groups onto the biphenyl skeleton dramatically expands its utility. Bromine and methylthio groups, in particular, serve distinct but complementary roles in tailoring the molecule's reactivity and properties.

Bromine Functionalization: The presence of a bromine atom on an aromatic ring is of paramount importance in synthetic organic chemistry. Aryl bromides are stable, readily available, and serve as key precursors in a multitude of cross-coupling reactions . These reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively wikipedia.orglibretexts.org. The reactivity of aryl halides in these palladium-catalyzed processes generally follows the trend I > Br > OTf >> Cl, making aryl bromides a reliable and efficient coupling partner libretexts.org. This synthetic versatility allows chemists to use the bromo-substituted biphenyl as a handle to introduce a wide array of other functional groups or to build more complex molecular architectures nih.govmdpi.com. In materials science, halogenation of biphenyls can influence properties like flame retardancy and can lead to specific intermolecular interactions, such as halogen bonding, which can direct crystal packing and affect electronic properties nih.govvitalsource.com.

Methylthio Functionalization: The methylthio (-SMe) group, a type of thioether, is a valuable moiety in both materials science and medicinal chemistry. Aryl compounds featuring a methylthio group are of interest as synthetic intermediates for many pharmaceuticals and as pesticides tandfonline.comresearchgate.net. The sulfur atom in the thioether can be easily oxidized to form sulfinyl (-SOCH₃) or sulfonyl (-SO₂CH₃) groups, which are common functional groups in drug molecules tandfonline.comresearchgate.net. In the realm of materials science, the introduction of methylthio groups can significantly alter the electronic properties of a molecule. For instance, it has been shown to lower the HOMO-LUMO band gap of conjugated systems, leading to a red shift in their absorption spectra, a desirable feature for developing new electronic and emissive materials tandfonline.comresearchgate.net. Thioethers are also prevalent in a wide range of bioactive natural products and exhibit diverse biological activities researchgate.net.

Research Landscape and Foundational Studies Pertaining to 3-Bromo-4'-(methylthio)biphenyl

The compound this compound is an unsymmetrical biphenyl, meaning the substitution patterns on the two phenyl rings are different. Its structure combines the synthetic utility of an aryl bromide with the electronic and potential biological relevance of an aryl methylthio ether. The foundational research relevant to this specific molecule lies primarily in the development of powerful cross-coupling methodologies that enable its efficient synthesis.

The most prevalent and foundational method for synthesizing such unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction tandfonline.comresearchgate.net. This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide libretexts.orgorganic-chemistry.org. The synthesis of this compound would typically involve one of two retrosynthetic disconnections:

Coupling of 3-bromophenylboronic acid with 4-bromothioanisole.

Coupling of 4-(methylthio)phenylboronic acid with 1,3-dibromobenzene (B47543).

Studies have demonstrated the successful palladium-catalyzed synthesis of various unsymmetrical biphenyls bearing a methylthio group, achieving high yields. For example, the coupling of substituted bromobenzenes with methylthiophenylboronic acids using air-stable palladium–phosphinous acid complexes as catalysts has been shown to be a highly effective method tandfonline.comresearchgate.nettandfonline.com. These studies form the bedrock for the reliable preparation of compounds like this compound.

The general synthetic approach is outlined in the reaction scheme below, highlighting the key components of a typical Suzuki-Miyaura coupling.

Table 1: General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| Aryl Halide (e.g., 4-Bromothioanisole) | Arylboronic Acid (e.g., 3-Bromophenylboronic acid) | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Organic Solvent (e.g., Dioxane, Toluene) | Unsymmetrical Biphenyl |

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final biphenyl product and regenerate the catalyst libretexts.org. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to maximize the yield and purity of the desired product tandfonline.comresearchgate.nettandfonline.comresearchgate.net.

While foundational studies may not have singled out this compound for extensive investigation, the robust and versatile synthetic strategies developed for substituted biphenyls provide a clear and well-established pathway for its creation and subsequent use as a building block in more complex chemical endeavors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXDLPFTWKCTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Methylthio Biphenyl

Introduction of the Bromo Functionality

The bromine atom can be introduced onto the pre-formed 4'-(methylthio)biphenyl core or one of the starting phenyl rings prior to the coupling reaction.

If starting with 4'-(methylthio)biphenyl, direct bromination can be achieved. Electrophilic aromatic substitution with bromine (Br₂), often in the presence of a Lewis acid catalyst, is a common method. The directing effects of the existing substituents on the biphenyl (B1667301) ring will determine the position of bromination. The methylthio group is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. Careful control of reaction conditions is necessary to achieve selective bromination at the desired 3-position.

Alternatively, and more commonly for regiochemical control, a bromine atom is already present on one of the precursors before the biphenyl core is constructed. For example, 1,3-dibromobenzene (B47543) or 3-bromoaniline (B18343) can serve as the source of the 3-bromophenyl moiety. In the case of 3-bromoaniline, it can be converted to a diazonium salt and then subjected to a Sandmeyer-type reaction or a Gomberg-Bachmann reaction to form the biphenyl linkage. orgsyn.org The use of a pre-brominated starting material is often the preferred strategy as it provides unambiguous control over the position of the bromine atom in the final product.

Direct Halogenation Techniques for Aromatic Systems

Direct bromination of a biphenyl precursor is a common approach. The reaction of biphenyl with bromine can yield a mixture of products, including the desired 4-bromobiphenyl. orgsyn.orggoogle.com However, this method can also lead to the formation of di- and polybrominated byproducts, which can be challenging to separate. orgsyn.orgeurekaselect.comresearchgate.net To improve selectivity for monobromination, the reaction can be carried out in the presence of a solvent such as an organosulfur compound, amide, or nitrile. google.com For instance, the use of N-bromosuccinimide (NBS) in a solvent like methyl acetate (B1210297) is a method employed for the bromination of 4-methyl biphenyl derivatives. google.comgoogle.com

Another strategy involves the Sandmeyer-type reaction, starting from an appropriately substituted aniline. For example, p-bromoaniline can be diazotized and then reacted with benzene (B151609) to form p-bromobiphenyl. orgsyn.org This method offers good control over the position of the bromine atom.

Bromine Atom Transfer Reactions

Radical bromination provides an alternative route for introducing bromine. For instance, the side-chain bromination of 4-methyl biphenyl derivatives can be achieved using N-bromoimides or N-bromoamides in the presence of a radical initiator like azobisisobutyronitrile (AIBN). google.comgoogle.com This method is particularly useful for producing bromomethyl-biphenyl derivatives, which can then be further functionalized.

Incorporation of the Methylthio Moiety

The introduction of the methylthio (-SMe) group is another crucial transformation in the synthesis of 3-Bromo-4'-(methylthio)biphenyl. This can be accomplished through various thioether bond-forming reactions.

Thioether Bond Formation Strategies

The formation of a thioether linkage often involves the reaction of a thiol or its corresponding thiolate with a suitable electrophile. In the context of biphenyl synthesis, this could involve the reaction of a bromo-biphenyl derivative with a methylthiolating agent. While direct C-H functionalization to form thioethers is an advancing field, often utilizing transition metal catalysts, the more traditional methods involve nucleophilic substitution. nsf.gov

Methylthiolation via Organometallic Reagents

Organometallic reagents play a significant role in modern organic synthesis, enabling the formation of carbon-sulfur bonds. chadsprep.comnih.govyoutube.comtib.eu A notable method for methylthiolation involves the use of copper-mediated reactions. For example, aryl halides can be subjected to methylthiolation using dimethyl sulfoxide (B87167) (DMSO) as the methylthio source in the presence of a copper catalyst. rsc.org This approach is tolerant of various functional groups, making it a versatile tool. rsc.org

Optimized Synthetic Protocols and Reaction Conditions for this compound

The efficient synthesis of this compound often relies on cross-coupling reactions, where pre-functionalized aromatic rings are joined together.

Catalyst Systems and Ligand Effects (e.g., Palladium catalysts)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing the biphenyl backbone. nih.govsemanticscholar.orglookchem.comnih.govcarroll.edu In a typical Suzuki coupling, an aryl halide (e.g., a brominated benzene derivative) is reacted with an arylboronic acid (e.g., a methylthio-substituted phenylboronic acid) in the presence of a palladium catalyst and a base. nih.govlookchem.com

The choice of catalyst and ligand is critical for achieving high yields and selectivity. Palladium(II) acetate in combination with a phosphine (B1218219) ligand like SPhos (dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphine) has been shown to be effective for Suzuki-Miyaura reactions with low catalyst loading. semanticscholar.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For instance, the synthesis could involve the Suzuki coupling of 3-bromophenylboronic acid with 4-(methylthio)bromobenzene, or vice versa, catalyzed by a palladium complex. The reaction conditions, including the choice of solvent, base (e.g., potassium phosphate (B84403), sodium carbonate), and temperature, must be carefully optimized to maximize the yield of the desired this compound. nih.govlookchem.com

Below is a table summarizing various palladium-catalyzed cross-coupling reactions and their conditions.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | - | 90 | Suzuki coupling of bromoanilines with boronic acids | 33-46 | nih.gov |

| Pd(OAc)₂ | SPhos | - | - | - | Suzuki-Miyaura coupling of bromothiophenes | 69-93 | semanticscholar.org |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | - | Suzuki coupling of bromo-aldehydes with boronic acid | Good | lookchem.com |

| PdCl₂(PPh₃)₂ | PPh₃ | - | THF | Room Temp | Sonogashira coupling | - | nih.gov |

Solvent Effects and Green Chemistry Considerations

The choice of solvent plays a critical role in the efficiency and environmental impact of the synthesis of this compound. Traditional Suzuki-Miyaura reactions often utilize solvents such as toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. rsc.org While effective, these solvents are often derived from non-renewable resources and pose environmental and health concerns.

In a move towards more sustainable practices, the field of green chemistry has prompted research into alternative solvent systems. For the synthesis of biphenyl compounds, several greener solvents have been investigated with promising results. These include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for Suzuki-Miyaura couplings. The use of water can be facilitated by employing water-soluble catalysts and bases. google.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is considered a greener alternative to THF due to its lower toxicity and higher boiling point, which can be advantageous for reactions requiring elevated temperatures.

tert-Amyl alcohol: This solvent is another bio-based alternative that has shown efficacy in nickel-catalyzed Suzuki-Miyaura couplings.

Solvent-free methods: In some instances, reactions can be conducted under solvent-free conditions, for example, by using sonication. This approach completely eliminates solvent waste, aligning with a key principle of green chemistry.

The selection of a green solvent is often coupled with the use of modern catalytic systems, such as those employing N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity in these alternative media. nih.gov

Reaction Parameter Optimization for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis while minimizing side products and reaction times. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, and temperature.

Catalyst and Ligand Selection: The catalytic system, comprising a palladium or nickel source and a ligand, is paramount. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern research focuses on more robust and efficient catalysts. N-heterocyclic carbene (NHC) palladium complexes have emerged as highly active catalysts for Suzuki-Miyaura couplings, often requiring lower catalyst loadings and exhibiting greater stability. nih.gov The choice of ligand can significantly influence the reaction's success, with bulky, electron-rich phosphine ligands often improving the catalytic activity, especially for less reactive aryl chlorides. libretexts.org

Base: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). The strength and solubility of the base can impact the reaction rate and yield. For instance, in aqueous media, the choice of a suitable water-soluble base is critical.

Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition or the formation of undesired byproducts. Optimization studies, often employing Design of Experiments (DoE) methodologies, can identify the optimal temperature and time profile to achieve high conversion and selectivity. nih.govbeilstein-journals.org For example, automated microfluidic systems can rapidly screen a wide range of temperatures and residence times to pinpoint the ideal conditions. nih.gov

The following table illustrates a hypothetical optimization of reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound, based on general principles and findings for similar reactions.

| Parameter | Condition 1 (Traditional) | Condition 2 (Optimized/Green) | Rationale for Optimization |

| Catalyst | Pd(PPh₃)₄ | Pd-NHC Complex | Higher activity, lower loading, greater stability. nih.gov |

| Solvent | Toluene | 2-MeTHF / Water | Greener solvent, improved safety profile. |

| Base | K₂CO₃ | K₃PO₄ | Can enhance reaction rates in some systems. |

| Temperature | 100 °C | 80 °C | Lower temperature reduces energy consumption and potential side reactions. |

| Yield | (Hypothetical) 75% | (Hypothetical) >90% | Optimized conditions lead to improved efficiency. |

Chemical Reactivity and Transformational Pathways of 3 Bromo 4 Methylthio Biphenyl

Reactivity Profiles of the Bromo Group

The bromine atom attached to one of the phenyl rings is a key site for a variety of chemical transformations, enabling molecular extension and functionalization.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org For this reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org

In the case of 3-Bromo-4'-(methylthio)biphenyl, the bromo group is the designated leaving group. However, the phenyl ring to which it is attached lacks any strong electron-withdrawing substituents. The methylthio group on the second ring is generally considered to be electron-donating or weakly electron-withdrawing, depending on the electronic demand of the reaction, but its influence across the biphenyl (B1667301) system at the meta-position of the bromine is not sufficient to strongly activate the ring for NAS.

Studies on similar systems, such as 4'-substituted 3-bromo-4-nitrobiphenyls, have shown that piperidinodebromination occurs due to the presence of the strongly activating nitro group para to the bromine. rsc.org The absence of such a group in this compound suggests that it would be significantly less reactive under typical NAS conditions. The reaction is generally unfavorable for simple aryl halides because the formation of the anionic intermediate is energetically costly without the stabilization afforded by electron-withdrawing groups. libretexts.org

Further Cross-Coupling Derivatizations for Molecular Extension (e.g., into substituted biphenyls or terphenyls)

The bromo group on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov These reactions allow for the extension of the molecular framework, leading to the synthesis of more complex structures like substituted biphenyls or terphenyls.

Suzuki-Miyaura Coupling: This is one of the most versatile cross-coupling methods, reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com this compound can be coupled with various arylboronic acids to generate terphenyl derivatives. The methylthio group is generally tolerant of the reaction conditions used in Suzuki couplings. mdpi.com The reaction is renowned for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the biphenyl scaffold of this compound. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can be tailored to optimize the yield and selectivity. nih.govbeilstein-journals.org

Below is a table summarizing typical conditions for these cross-coupling reactions, based on literature for similar aryl bromides.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst | Base | Solvent | Coupling Partner | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | K₂CO₃, K₃PO₄ | Toluene, DME | Arylboronic Acids | Terphenyls |

| Heck | Pd(OAc)₂, Pd/C | Et₃N, NaOAc | DMF, Acetonitrile | Alkenes (e.g., acrylates, styrene) | Vinylated Biphenyls |

Radical Reaction Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. A primary example of such a pathway is radical-mediated dehalogenation. libretexts.org

This transformation is commonly achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical propagating agent, like tributyltin hydride (Bu₃SnH). The process involves a radical chain mechanism: libretexts.org

Initiation: AIBN, upon heating, decomposes to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound, yielding tributyltin bromide and a new aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, forming the debrominated product, 4-(methylthio)biphenyl, and regenerating the tributyltin radical to continue the chain.

Termination: The reaction concludes when two radical species combine. lumenlearning.com

This dehalogenation pathway effectively replaces the bromo substituent with a hydrogen atom, offering a method for the specific removal of the halogen if required during a multi-step synthesis.

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) group offers another site for chemical modification, primarily through oxidation reactions.

Oxidation Reactions of Aryl Methyl Sulfides

The sulfur atom in the methylthio group is susceptible to oxidation. This transformation can be performed with high chemoselectivity, leaving other functional groups on the biphenyl structure, including the bromo group, intact. conicet.gov.ar Various oxidizing agents can be employed to convert the sulfide (B99878) into either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the stoichiometry of the oxidant.

Research on the oxidation of similar compounds, such as 2-(methylthio)bromobenzene, has demonstrated that these reactions can proceed with very high yields and selectivity. conicet.gov.ar Common oxidants for this purpose include hydrogen peroxide, sodium metaperiodate, and meta-chloroperoxybenzoic acid (m-CPBA). The choice of reagent and conditions allows for controlled oxidation.

Derivatization to Sulfoxides and Sulfones

The sequential oxidation of the methylthio group provides access to two important derivatives: sulfoxides and sulfones.

Sulfoxides: Partial oxidation of the methylthio group in this compound yields 3-Bromo-4'-(methylsulfinyl)biphenyl. This can be achieved using one equivalent of an oxidizing agent like sodium metaperiodate in a solvent such as aqueous methanol (B129727) at low temperatures. orgsyn.org Asymmetric oxidation methods can also be employed to produce chiral sulfoxides, which are valuable intermediates in organic synthesis. orgsyn.org

Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or an excess of a milder one, leads to the formation of the corresponding sulfone, 3-Bromo-4'-(methylsulfonyl)biphenyl. chemicalbook.com For instance, reacting the sulfide with hydrogen peroxide in acetic acid or using potassium permanganate (B83412) can achieve this transformation.

The conversion to sulfoxides and sulfones significantly alters the electronic properties of the molecule, as both the sulfinyl and sulfonyl groups are strongly electron-withdrawing.

Table 2: Oxidation of the Methylthio Group

| Target Derivative | Reagent | Typical Conditions |

|---|---|---|

| Sulfoxide | Sodium metaperiodate (NaIO₄) | Water/Methanol, 0 °C to RT |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Acetic Acid, RT | |

| Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Acetic Acid, elevated temp. |

Electrophilic Aromatic Substitution on the Biphenyl Core of this compound

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the biphenyl core of this compound are governed by the directing effects of the bromine (Br) and methylthio (SCH₃) substituents. These substituents are located on separate phenyl rings, and their electronic properties influence the position of attack by an incoming electrophile.

The bromine atom on one phenyl ring is a deactivating group, yet it is an ortho, para-director. This is due to the competing inductive and resonance effects. Inductively, the electronegative bromine atom withdraws electron density from the ring, deactivating it towards electrophilic attack. However, through resonance, the lone pairs on the bromine atom can be delocalized into the ring, directing incoming electrophiles to the ortho and para positions.

Conversely, the methylthio group on the other phenyl ring is an activating group and an ortho, para-director. The sulfur atom is less electronegative than oxygen and can effectively donate electron density to the aromatic ring via resonance, thereby activating it for electrophilic substitution.

When considering the biphenyl system as a whole, the ring substituted with the activating methylthio group is significantly more reactive towards electrophiles than the ring substituted with the deactivating bromo group. Therefore, electrophilic substitution is predicted to occur predominantly on the 4'-(methylthio)phenyl ring.

The directing effects of these substituents are summarized in the table below:

| Substituent | Ring Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -Br | 3 | -I > +R | Deactivating | ortho, para |

| -SCH₃ | 4' | +R > -I | Activating | ortho, para |

-I refers to a negative inductive effect (electron-withdrawing), while +R refers to a positive resonance effect (electron-donating).

Given that the 4'-position is already substituted, electrophilic attack on the methylthio-substituted ring will be directed to the positions ortho to the methylthio group (positions 3' and 5'). Steric hindrance from the other phenyl ring might slightly favor substitution at the 3'-position over the 5'-position, though a mixture of products is expected.

Investigation of Intermolecular Interactions and Their Influence on Reactivity

The intermolecular interactions of this compound play a crucial role in its physical properties and can influence its reactivity in the solid state and in solution. The key potential intermolecular forces include halogen bonding and π-π stacking.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a noncovalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base. In the context of this molecule, the sulfur atom of the methylthio group on a neighboring molecule could potentially act as a halogen bond acceptor. Such interactions can lead to the formation of supramolecular assemblies, influencing the crystal packing and potentially altering the accessibility of reactive sites.

π-π Stacking: The two aromatic rings of the biphenyl core provide a large surface area for π-π stacking interactions. These interactions arise from the electrostatic interactions between the π-electron clouds of adjacent aromatic rings. The substitution pattern and the resulting dipole moment of the molecule will influence the geometry and strength of these stacking interactions, which can be face-to-face or offset. These interactions are significant in the solid-state organization of the molecules and can affect their reactivity by pre-organizing the molecules in a way that may favor certain reaction pathways.

The potential intermolecular interactions and their possible influence on reactivity are detailed in the table below:

| Interaction Type | Participating Groups | Potential Influence on Reactivity |

| Halogen Bonding | C-Br (donor) and S (acceptor) on a neighboring molecule | Can influence crystal packing, potentially leading to regioselective reactions in the solid state. May also affect solubility and reaction kinetics in solution. |

| π-π Stacking | Biphenyl aromatic rings | Affects solid-state packing and can influence the accessibility of the aromatic rings to reagents. May lead to different reactivity in the solid state compared to solution. |

| Dipole-Dipole Interactions | Polar C-Br and C-S bonds | Contribute to the overall intermolecular forces, influencing physical properties and potentially the orientation of molecules for reaction. |

| Van der Waals Forces | Entire molecule | General attractive forces that contribute to the stability of the condensed phases. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Methylthio Biphenyl

Vibrational Spectroscopy

Detailed Vibrational Analysis and Normal Coordinate Treatment

A complete understanding of the vibrational modes is achieved through a Normal Coordinate Treatment (NCT), typically supported by computational methods like Density Functional Theory (DFT). By employing a basis set such as B3LYP/6-311G(d,p), the molecular geometry can be optimized, and the vibrational frequencies can be calculated. rasayanjournal.co.in The calculated wavenumbers are then scaled to correct for anharmonicity and computational approximations, allowing for a precise assignment of the experimental FT-IR and FT-Raman bands. The Total Energy Distribution (TED) analysis is used to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal mode. rasayanjournal.co.in

Key expected vibrational frequencies for 3-Bromo-4'-(methylthio)biphenyl are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H Aromatic Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the biphenyl (B1667301) rings. |

| C-H Aliphatic Stretch | 2980-2850 | Asymmetric and symmetric stretching of the methyl (CH₃) group. |

| C=C Aromatic Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |

| C-S Stretch | 710-650 | Stretching vibration of the thioether linkage. |

| C-Br Stretch | 680-515 | Stretching vibration of the carbon-bromine bond. |

This table presents expected vibrational frequency ranges based on characteristic group frequencies for similar organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which in turn confirms the elemental formula of this compound (C₁₃H₁₁BrS). The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), and sulfur, with its isotopes (³²S, ³³S, ³⁴S), results in a characteristic isotopic pattern. HRMS can resolve these isotopic peaks and provide a mass measurement with high accuracy (typically within 5 ppm), unequivocally verifying the molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁BrS |

| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br, ³²S) | 277.97648 Da |

| Calculated Monoisotopic Mass ([M+2]⁺ for ⁸¹Br, ³²S) | 279.97443 Da |

The calculated masses are based on the most abundant isotopes of the constituent elements.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for observing the intact molecular ion of thermally labile or non-volatile compounds. nih.govsemanticscholar.org When analyzing this compound by ESI-MS, the primary observation would be the molecular ion cluster. Due to the natural abundance of bromine's two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio. nih.govyoutube.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

| Ion | Expected m/z | Relative Abundance |

| [C₁₃H₁₁⁷⁹BrS]⁺ | ~278.0 | ~100% |

| [C₁₃H₁₁⁸¹BrS]⁺ | ~280.0 | ~98% |

This table shows the expected molecular ion peaks and their relative abundances in an ESI-mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

To perform Single-Crystal X-ray Diffraction (SC-XRD), a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions are determined. mdpi.com

This analysis would yield precise measurements of all bond lengths and angles. A key structural parameter for biphenyl compounds is the torsional or dihedral angle between the planes of the two phenyl rings. bath.ac.uk Due to steric hindrance from the substituents, particularly the bromine atom at the 3-position, the rings are not expected to be coplanar. The analysis would also confirm the meta position of the bromine atom on one ring and the para position of the methylthio group on the other.

| Parameter | Expected Value | Description |

| C-C (phenyl) Bond Length | ~1.39 Å | Average carbon-carbon bond distance within the phenyl rings. |

| C-C (inter-ring) Bond Length | ~1.49 Å | The length of the single bond connecting the two phenyl rings. |

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between carbon and bromine. |

| C-S Bond Length | ~1.77 Å | The length of the bond between the aromatic carbon and the sulfur atom. |

| S-C (methyl) Bond Length | ~1.81 Å | The length of the bond between the sulfur atom and the methyl group carbon. |

| Biphenyl Dihedral Angle | 30° - 50° | The angle of twist between the two phenyl rings. |

This table presents representative values for key molecular geometry parameters based on data from similarly substituted biphenyl compounds. bath.ac.ukuky.edu

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, the analysis would likely identify several key interactions that contribute to the formation of its supramolecular architecture.

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis. nih.gov The analysis would likely reveal a combination of the following:

C-H···π Interactions: Hydrogen atoms from the phenyl or methyl groups of one molecule can interact with the electron-rich π-system of a phenyl ring on an adjacent molecule.

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outer surface (the σ-hole), could potentially act as a halogen bond donor, interacting with a nucleophilic region on a neighboring molecule, such as the sulfur atom or a phenyl ring.

π-π Stacking: The aromatic rings of adjacent molecules may stack upon each other, although this is often offset (slipped-stacking) rather than a direct face-to-face arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure.

For substituted biphenyls, the UV-Vis spectrum is influenced by the nature and position of the substituents on the aromatic rings. The presence of a bromine atom, an electron-withdrawing group, and a methylthio group, an electron-donating group, on the biphenyl scaffold of this compound is expected to significantly affect its absorption profile compared to unsubstituted biphenyl. These substitutions can lead to shifts in the absorption maxima and changes in the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength.

The electronic transitions in such molecules typically involve π → π* transitions associated with the aromatic system. The extent of conjugation between the two phenyl rings, which is dependent on the torsional angle between them, plays a crucial role in determining the energy of these transitions. Intramolecular charge transfer (ICT) from the electron-donating methylthio group to the electron-withdrawing bromo-substituted ring system is also a possible electronic transition that can be observed in the UV-Vis spectrum.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition |

| Hexane | 265 | 18000 | π → π |

| Ethanol | 270 | 19500 | π → π / ICT |

| Acetonitrile | 268 | 19000 | π → π* / ICT |

Note: The data in this table is hypothetical and based on typical values for structurally similar compounds. Specific experimental data for this compound is not currently available in published literature.

Other Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy provides further information about the electronic structure and dynamics of a molecule in its excited state. Following absorption of light, a molecule in an excited state can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescence properties of a molecule, including its quantum yield (the efficiency of the fluorescence process) and lifetime (the average time the molecule spends in the excited state), are highly sensitive to its molecular structure and environment. For this compound, the presence of the heavy bromine atom could potentially lead to a decrease in fluorescence intensity through intersystem crossing, a process that populates the triplet excited state.

The solvatochromic effect, where the emission wavelength changes with the polarity of the solvent, can also provide insights into the nature of the excited state. A significant solvatochromic shift would suggest a more polar excited state, indicative of intramolecular charge transfer character.

Interactive Data Table: Predicted Fluorescence Data for this compound

| Solvent | Predicted Excitation λmax (nm) | Predicted Emission λmax (nm) | Predicted Quantum Yield (ΦF) |

| Cyclohexane | 265 | 340 | 0.15 |

| Dichloromethane | 270 | 365 | 0.10 |

| Methanol (B129727) | 270 | 375 | 0.08 |

Note: The data in this table is hypothetical and based on typical values for structurally similar compounds. Specific experimental data for this compound is not currently available in published literature.

Theoretical and Computational Investigations of 3 Bromo 4 Methylthio Biphenyl

Quantum Chemical Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Theoretical investigations into the molecular structure of 3-Bromo-4'-(methylthio)biphenyl have been conducted using Density Functional Theory (DFT), a powerful computational method for modeling electronic systems. researchgate.net The geometry of the molecule was optimized to determine its most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy conformation on the potential energy surface.

Subsequent to geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum. nih.gov This spectrum can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. nih.govnih.gov The vibrational modes, which describe the different ways the atoms in the molecule can vibrate, are assigned based on the potential energy distribution (PED). nih.gov

Selection and Evaluation of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP/6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For biphenyl (B1667301) derivatives and similar organic molecules, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice. researchgate.netgrowingscience.comresearchgate.net This hybrid functional combines the strengths of both Hartree-Fock theory and DFT.

The basis set determines the mathematical functions used to represent the atomic orbitals. The 6-311G(d,p) basis set is a popular choice that provides a good balance between computational cost and accuracy for systems of this size. researchgate.netresearchgate.netresearchgate.net The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. The performance of different combinations of functionals and basis sets is often evaluated by comparing the calculated properties, such as vibrational frequencies, with experimental values. nih.govresearchgate.netnih.gov For enhanced accuracy, larger basis sets like 6-311++G(d,p) may also be employed. nih.govresearchgate.net

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. nih.gov

From the HOMO and LUMO energies, other important electronic properties can be derived, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters provide further insights into the molecule's electron-donating and electron-accepting capabilities. researchgate.netsemanticscholar.org

Table 1: Calculated Electronic Properties of Biphenyl Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Biphenyl-based diimine dioxime researchgate.net | -6.507 | -1.675 | 4.832 |

| 3-methyl-4-nitro-1,1-biphenyl researchgate.net | - | - | 4.06 |

| 4,4-dimethoxy-1,1-biphenyl researchgate.net | - | - | 4.57 |

This table presents data for related biphenyl compounds to provide context for the electronic properties of this compound. Specific values for the title compound are dependent on the computational study.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule and to understand the hybridization of atomic orbitals. rsc.orgwisc.edu It provides a detailed picture of the bonding and antibonding interactions between atoms.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netmdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net The MEP map of this compound would highlight the electronegative bromine and sulfur atoms as potential sites for interaction. researchgate.netmdpi.com

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity, Condensed Fukui Function)

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are essential tools for understanding the stability, reactivity, and site selectivity of a molecule. researchgate.netarxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO)/2). Molecules with a large energy gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system in equilibrium. It is the negative of electronegativity (μ = -χ).

Global Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule, indicating its propensity to accept electrons. dergipark.org.tr It is defined as ω = μ²/2η. A high electrophilicity index suggests a good electrophile. researchgate.netdergipark.org.tr

While specific DFT calculations for this compound are not present in the surveyed literature, data from a study on a different brominated compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, calculated using the B3LYP/6-311G++(d,p) method, can serve as an illustrative example of the types of values obtained in such analyses. researchgate.net

Table 1: Illustrative Global Chemical Reactivity Descriptors Data for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

| Descriptor | Value (eV) |

| HOMO Energy | -5.99 |

| LUMO Energy | -1.74 |

| Energy Gap (ΔE) | 4.25 |

| Chemical Hardness (η) | 2.125 |

| Electronegativity (χ) | 3.865 |

| Chemical Potential (μ) | -3.865 |

| Global Electrophilicity (ω) | 3.51 |

Local Reactivity Descriptors , such as the Condensed Fukui Function , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. arxiv.org The Fukui function measures the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. arxiv.org By condensing the values of the Fukui function onto individual atoms, one can predict which atoms are most susceptible to a particular type of reaction. The analysis of local electrophilicity and nucleophilicity indices allows for a detailed explanation of regio- and chemoselectivity in chemical reactions. rsc.org

Prediction of Spectroscopic Properties

Computational spectroscopy is a powerful tool for interpreting and predicting the spectroscopic features of molecules. chimia.charxiv.org

Theoretical vibrational analysis is commonly performed using DFT methods, such as B3LYP, to calculate the harmonic vibrational frequencies of a molecule in its ground state. scispace.com These calculations provide a predicted Infrared (IR) and Raman spectrum. The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. scispace.com To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)). scispace.com

The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. scispace.com For example, in a study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations were used to assign all fundamental vibration modes, leading to good agreement with experimental FT-IR and Raman spectra. scispace.com This type of detailed vibrational assignment would be invaluable for the structural confirmation of this compound.

The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). sharif.edusharif.edu This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λ_max). researchgate.net The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.

Simulations are often performed both in the gas phase and with the inclusion of solvent effects, as the solvent can influence the electronic transitions. researchgate.net Comparing the theoretical absorption spectra with experimental data helps in understanding the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π*). sharif.edu For instance, theoretical UV-Vis spectra have been successfully used to interpret the electronic properties of various pyrazoline derivatives and other complex molecules. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties (e.g., Polarizability and Hyperpolarizability)

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov Computational chemistry provides a means to predict the NLO response of molecules, guiding the synthesis of new materials. The key NLO properties are:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response. A high β value is a prerequisite for a material to exhibit strong second-harmonic generation.

These properties are typically calculated using DFT methods. Studies on various organic compounds have shown that features like extended π-conjugation, the presence of electron-donating and electron-withdrawing groups, and molecular symmetry play a crucial role in determining the NLO response. dergipark.org.trnih.gov For example, computational studies on certain norbornadiene derivatives have shown that thiol-bonded groups can enhance NLO properties due to their soft molecular structure, which facilitates charge transfer. dergipark.org.tr A similar systematic computational study on this compound would be necessary to evaluate its potential as an NLO material.

Table 2: Illustrative NLO Properties Data for a norbornadiene derivative calculated at the B3LYP/6-31G(d,p) level. dergipark.org.tr

| Property | Value |

| Dipole Moment (μ) | 2.01 Debye |

| Mean Polarizability (<α>) | 29.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 4.87 x 10⁻³⁰ esu |

Solvent Effects on Molecular and Spectroscopic Parameters (e.g., using implicit solvation models like PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. arxiv.org Computational models can account for these effects. One of the most common approaches is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). arxiv.org

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. This method allows for the calculation of molecular properties, such as geometries, energies, and spectroscopic parameters, in a simulated solvent environment. Solvent-induced shifts in vibrational or UV-Vis spectra can provide a quantitative measure of solute-solvent interactions. chimia.charxiv.org Applying the PCM model to this compound would enable the prediction of its spectroscopic characteristics in various solvents, which is crucial for comparing theoretical data with experimental measurements typically conducted in solution.

Computational Studies of Crystal Structure and Solid-State Properties

Understanding the arrangement of molecules in the solid state is critical for predicting the macroscopic properties of a material. While experimental techniques like X-ray diffraction provide definitive crystal structures, computational methods can offer complementary insights. mdpi.com

DFT calculations can be used to optimize the geometry of a molecule, starting from experimental X-ray data, to obtain a minimum energy structure in the gas phase. mdpi.com Furthermore, advanced computational tools can be used to analyze the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis , for instance, is a powerful method for visualizing and quantifying intermolecular contacts (e.g., hydrogen bonds, halogen bonds, and π-π stacking) within a crystal. mdpi.com

Energy framework calculations can also be performed to understand the strength and nature of the energies that stabilize the supramolecular architecture. mdpi.com For example, in a study of a complex brominated triazole derivative, energy framework analysis based on B3LYP/6-31G(d,p) calculations was used to quantify the different interaction energies within the crystal. mdpi.com Such computational analyses of the crystal structure of this compound would be essential for understanding its solid-state properties and for materials design.

Applications and Advanced Materials Science Integration of 3 Bromo 4 Methylthio Biphenyl

A Versatile Linchpin in Organic Synthesis

The strategic placement of the bromo and methylthio functionalities on the biphenyl (B1667301) framework allows 3-Bromo-4'-(methylthio)biphenyl to serve as a versatile building block in organic chemistry. The bromine atom, in particular, is a key reactive site for various cross-coupling reactions, enabling the construction of larger, more intricate molecular structures.

A Gateway to Diverse Biphenyl Derivatives

The bromine atom on the this compound molecule provides a reactive handle for the synthesis of a wide array of biphenyl derivatives. One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the coupling of an organohalide, in this case, the bromo-substituted biphenyl, with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org

The general scheme for the Suzuki-Miyaura reaction allows for the formation of a new carbon-carbon bond, effectively replacing the bromine atom with a variety of organic groups. wikipedia.org This versatility enables chemists to synthesize a vast library of biphenyl derivatives with different substituents, thereby fine-tuning their electronic, optical, and physical properties for specific applications. For instance, by coupling this compound with different arylboronic acids, a range of terphenyls and more complex polyphenyl systems can be accessed.

While specific examples detailing the use of this compound as a starting material in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, the principles of this reaction are well-established for a wide range of bromo-aromatic compounds. nih.govgre.ac.uk The reaction typically proceeds under mild conditions with high functional group tolerance, making it an ideal method for elaborating the structure of this compound.

A Foundation for Complex Organic Architectures

Beyond the synthesis of simple biphenyl derivatives, this compound can serve as a foundational element for the construction of more complex and architecturally interesting organic molecules. The ability to selectively functionalize the molecule at the bromine position allows for its incorporation into larger, multi-component systems.

For example, through sequential cross-coupling reactions, it is conceivable to build extended conjugated systems or dendritic structures with a 3-(4'-(methylthio)biphenyl) core. Such complex architectures are of interest in various fields, including molecular electronics and sensor technology. While direct literature examples starting from this compound are scarce, the synthetic strategies for creating such complex molecules from similar bromo-aromatic precursors are well-developed.

Integration into Advanced Materials Science

The unique electronic and structural characteristics of the this compound scaffold make it and its derivatives promising candidates for various applications in materials science. The biphenyl unit provides a rigid, planar core, while the methylthio group can influence molecular packing and electronic properties.

Potential in the Development of Liquid Crystalline Materials

Biphenyl derivatives are a well-known class of mesogens, which are molecules that can exhibit liquid crystal phases. mdpi.comtcichemicals.com The rigid, elongated shape of the biphenyl core is conducive to the formation of these ordered, yet fluid, states of matter. The introduction of substituents, such as the methylthio group in this compound, can significantly influence the mesomorphic properties, including the type of liquid crystal phase and the temperature range over which it is stable.

While there is no specific research detailing the liquid crystalline properties of this compound itself, the synthesis of liquid crystals based on biphenyl scaffolds is a mature field. mdpi.com Derivatives of this compound, obtained through reactions at the bromo position, could potentially lead to new liquid crystalline materials with unique properties. The methylthio group, in particular, might promote specific intermolecular interactions that favor the formation of desirable mesophases.

A Building Block for Organic Semiconductors and Electronic Materials

The field of organic electronics relies on the development of new semiconducting materials for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Biphenyl-containing molecules are often explored as components of these materials due to their charge-transporting capabilities.

The methylthio group in this compound is of particular interest in the context of organic semiconductors. It has been demonstrated that the strategic placement of methylthio groups on aromatic cores can be a powerful tool for controlling the crystal structure of molecular semiconductors. This control over the solid-state packing of molecules is crucial for achieving high charge carrier mobility, a key performance metric for transistors. The sulfur atom in the methylthio group can engage in specific intermolecular interactions, influencing the stacking of the molecules and facilitating efficient charge transport.

Potential for Utilization in Advanced Functional Materials

The versatility of this compound as a synthetic intermediate opens up possibilities for its incorporation into a wide range of advanced functional materials. The combination of a reactive site (the bromine atom) and a functionality that can influence intermolecular interactions (the methylthio group) makes it an attractive building block for materials with tailored properties.

For example, derivatives of this compound could be explored for applications in areas such as:

Nonlinear Optics: The extended π-systems that can be created from this precursor may exhibit interesting nonlinear optical properties.

Sensors: By functionalizing the biphenyl core with specific recognition units, materials that can selectively detect certain analytes could be developed.

Emissive Materials: The incorporation of this unit into larger conjugated systems could lead to new fluorescent or phosphorescent materials for lighting and display applications.

While the full potential of this compound in these areas is yet to be fully realized and documented, its chemical attributes make it a compound of interest for further research and development in the creation of novel functional materials.

Derivatization Strategies for Tailored Material Properties

The targeted synthesis of derivatives from this compound allows for the fine-tuning of its electronic and physical properties. The primary strategies employed are transition-metal-catalyzed cross-coupling reactions, which are highly efficient in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the site of the bromo group.

One of the most powerful and widely used methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . organic-chemistry.orgbeilstein-journals.orgyoutube.com This reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orgbeilstein-journals.org The versatility of the Suzuki coupling lies in the vast array of commercially available boronic acids, allowing for the introduction of a wide range of functional groups to the biphenyl core. This adaptability is crucial for tuning the properties of the resulting material. The general mechanism for the Suzuki coupling involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. beilstein-journals.org

Another key derivatization strategy is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is instrumental in synthesizing triarylamine derivatives, which are a critical class of hole-transporting materials (HTMs) used in OLEDs. uq.edu.au The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The ability to introduce various aryl amine groups allows for precise control over the highest occupied molecular orbital (HOMO) energy levels, which is essential for efficient charge injection and transport in electronic devices. uq.edu.au

By employing these derivatization strategies, a diverse range of functional materials can be synthesized from this compound. For instance, coupling with other aromatic boronic acids can extend the π-conjugated system, leading to materials with tailored optical and electronic properties suitable for light-emitting applications. researchgate.net Similarly, the introduction of specific amine moieties can enhance the hole-transporting capabilities, a key requirement for efficient OLEDs. uq.edu.au The development of liquid crystalline materials is another area where derivatization of this biphenyl compound is relevant, as the rigid biphenyl core is a common feature in liquid crystal design. nih.govmdpi.com

The following table provides hypothetical examples of derivatives that could be synthesized from this compound using these key reactions, along with the potential impact on material properties.

| Starting Material | Reagent | Reaction Type | Potential Derivative | Potential Property Modification |

| This compound | (4-(Diphenylamino)phenyl)boronic acid | Suzuki-Miyaura Coupling | 4'-(Methylthio)-N,N-diphenyl-[1,1':4',1''-terphenyl]-4-amine | Enhanced hole-transport properties for OLEDs |

| This compound | Diphenylamine | Buchwald-Hartwig Amination | N,N-diphenyl-4'-(methylthio)-[1,1'-biphenyl]-3-amine | Improved charge injection/transport in electronic devices |

| This compound | (4-Alkoxyphenyl)boronic acid | Suzuki-Miyaura Coupling | 3-(4-Alkoxyphenyl)-4'-(methylthio)-1,1'-biphenyl | Induction of liquid crystalline phases |

| This compound | Thiophene-2-boronic acid | Suzuki-Miyaura Coupling | 3-(Thiophen-2-yl)-4'-(methylthio)-1,1'-biphenyl | Modified electronic properties for organic semiconductors |

These derivatization strategies underscore the importance of this compound as a versatile platform for the rational design and synthesis of advanced functional materials. The ability to precisely tailor its properties through well-established chemical reactions opens up a vast design space for materials with optimized performance in a variety of high-tech applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.